molecular formula C7H8Cl3NO3S B122992 S-Trichlorovinyl-N-acetylcysteine CAS No. 111348-61-9

S-Trichlorovinyl-N-acetylcysteine

Cat. No. B122992
M. Wt: 292.6 g/mol
InChI Key: NBGLMNHGJFSOCH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Trichlorovinyl-N-acetylcysteine is a N-acyl-L-amino acid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

S-Trichlorovinyl-N-acetylcysteine is a metabolite of tetrachloroethylene. The conjugation of tetrachloroethylene by glutathione-s-transferase generates S-(1,2,2-trichlorovinyl) glutathione (TCVG), which is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC). TCVC can either be detoxified via N-acetyltransferases to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC), bioactivated to 1,2,2-trichlorovinylthiol via cysteine conjugate β-lyase, or to TCVC sulfoxide via flavin-containing monoxygenase 3 and cytochrome P450s .


Molecular Structure Analysis

S-Trichlorovinyl-N-acetylcysteine contains a total of 23 atoms; 8 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 3 Chlorine atoms .

Scientific Research Applications

Therapeutic Applications

S-Trichlorovinyl-N-acetylcysteine (N-acetylcysteine or NAC) has been studied for its therapeutic applications across various medical fields. It's known for its role as an antidote for acetaminophen overdose and has other applications supported by scientific evidence. These include the prevention of chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage during imaging procedures, illness attenuation from the influenza virus, treatment of pulmonary fibrosis, and treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome. Preliminary studies suggest NAC's potential as a cancer chemopreventive, an adjunct in the eradication of Helicobacter pylori, and prophylaxis against gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).

Neurodegenerative Disease Management

NAC's role as a glutathione precursor and its antioxidant and anti-inflammatory activities have made it an area of interest in therapies for neurodegenerative and mental health diseases. Studies highlight its neuroprotective potential in preventing cognitive aging dementia and its helpful applications in Parkinson’s and Alzheimer’s disorders, neuropathic pain, and stroke (Tardiolo, Bramanti, & Mazzon, 2018).

Psychiatry and Neurological Disorders

In psychiatry, NAC is emerging as a beneficial agent in the treatment of various disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. It shows promise in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its therapeutic potential in this field is due to its multiple mechanisms of action, which include being a precursor to the antioxidant glutathione (Dean, Giorlando, & Berk, 2011). Additionally, it's being investigated as a treatment option in various neurological disorders due to its role in modulating inflammatory pathways and its antioxidant properties (Bavarsad Shahripour, Harrigan, & Alexandrov, 2014).

Antioxidant and Chemoprotective Roles

The antioxidant properties of NAC are noteworthy, often resulting from inactivation of primary toxicants or reactive electrophiles. Its broad effectiveness stems from its capability to inactivate harmful metabolites or lipid peroxidation products linked to the development of various human diseases and biological injuries by numerous xenobiotics (Zhitkovich, 2019).

Protective Effects Against Toxicity

NAC has shown protective effects against early stages of toxicity induced by pesticides, primarily associated with its antioxidant properties. Its role in restoring reduced glutathione and reacting with free radicals has been a focal point of studies looking into its protective mechanisms against oxidative stress caused by pesticides in various organs (Dhouib et al., 2016).

Potential Oral Health Applications

Recently, the biological and pharmacological activities of NAC have gained attention for potential oral health care applications. Its therapeutic activities include inhibition of inflammation, antimicrobial properties, and anticarcinogenic effects against certain types of cancer. The focus has been on advancing NAC-associated treatment modalities in oral medicine (Pei et al., 2018).

Future Directions

While the future directions of S-Trichlorovinyl-N-acetylcysteine are not explicitly mentioned in the search results, N-acetylcysteine, a related compound, is being investigated for potential therapeutic applications in various diseases, including COVID-19 .

properties

IUPAC Name

(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGLMNHGJFSOCH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149602
Record name S-Trichlorovinyl-N-acetylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Trichlorovinyl-N-acetylcysteine

CAS RN

111348-61-9
Record name S-Trichlorovinyl-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Trichlorovinyl-N-acetylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Vamvakas, W Dekant, K Berthold, S Schmidt… - Biochemical …, 1987 - Elsevier
The metabolism of the mercapturic acids S-pentachlorobutadienyl-N-acetylcysteine (N-Ac-PCBC), S-trichlorovinyl-N-acetylcysteine(N-Ac-TCVC)andS-dichlorovinyl-N-acetylcysteine (N-…
Number of citations: 95 www.sciencedirect.com

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